molecular formula C12H15N3 B11775857 N-benzyl-1-(1H-imidazol-2-yl)ethanamine

N-benzyl-1-(1H-imidazol-2-yl)ethanamine

Cat. No.: B11775857
M. Wt: 201.27 g/mol
InChI Key: WZKUWQXJNOPQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(1H-imidazol-2-yl)ethanamine: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the amine and imidazole moieties under controlled conditions:

ReagentConditionsProduct(s)References
KMnO₄ (acidic)Room temperature, 24 hrsImidazole N-oxide derivatives
H₂O₂ (30%)60°C, DMF solventOxidized ethanamine chain
Ozone-78°C, CH₂Cl₂Cleavage of benzyl group
  • Key Finding : Oxidation with KMnO₄ at pH < 3 selectively targets the imidazole ring, forming stable N-oxides with 85–92% yields.

Reduction Reactions

The ethanamine chain and benzyl group are reducible under hydrogenation conditions:

ReagentConditionsProduct(s)References
H₂/Pd-C1 atm, ethanol, 50°CN-benzylethylamine
LiAlH₄THF, reflux, 6 hrsSecondary amine derivatives
  • Mechanistic Insight : Catalytic hydrogenation preserves the imidazole ring while reducing the ethanamine chain to ethylamine.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and acylation:

Reaction TypeReagentProduct(s)References
AlkylationCH₃I, K₂CO₃, DMFN-methylated derivative
AcylationAcCl, pyridineAcetamide analog
  • Optimal Conditions : Alkylation proceeds efficiently in DMF with a 10% molar excess of methyl iodide (yield: 78%).

Substitution and Elimination

The imidazole ring facilitates electrophilic substitution:

ReactionReagentPosition SubstitutedReferences
BrominationBr₂, FeCl₃C4 of imidazole
NitrationHNO₃/H₂SO₄C5 of imidazole
  • Regioselectivity : Bromination at C4 occurs due to electron-donating effects of the benzyl group.

Cyclization Reactions

Base-catalyzed intramolecular hydroamidation forms heterocycles:

BaseSolventProductYieldReferences
BEMPTHFImidazolidin-2-one91%
DBUDCMImidazol-2-one84%
  • Kinetic Study : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerates cyclization via deprotonation, achieving reaction completion in <2 hrs .

Metal Complexation

The imidazole nitrogen coordinates with transition metals:

Metal SaltLigand Ratio (M:L)ApplicationReferences
CuCl₂1:2Catalytic oxidation studies
Zn(NO₃)₂1:1Luminescent materials
  • Structural Analysis : X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with bond lengths of 1.98–2.03 Å for Cu-N(imidazole).

Industrial-Scale Modifications

Continuous flow reactors enhance reaction efficiency for bulk synthesis:

ParameterBatch MethodFlow MethodImprovement
Reaction Time12 hrs45 min94% faster
Yield72%89%+17%
  • Process Optimization : Flow systems reduce thermal degradation of the imidazole ring, enabling kilogram-scale production.

Scientific Research Applications

Pharmaceutical Applications

N-benzyl-1-(1H-imidazol-2-yl)ethanamine has been studied for its potential as a therapeutic agent. Its structural similarity to histamine indicates possible applications in allergy treatments and other histamine-related disorders. The compound's ability to interact with specific molecular targets, including enzymes and receptors, suggests it may modulate various biochemical pathways, making it a candidate for drug development.

Key Therapeutic Areas

  • Histamine Dysregulation : The compound's interaction with histamine receptors could be beneficial in treating conditions like allergies and asthma.
  • Melanocortin Receptor Agonism : Research has indicated that derivatives of this compound can act as agonists for the melanocortin-1 receptor (MC1R), which plays a role in skin homeostasis and inflammation management .

Numerous studies have evaluated the biological activity of this compound and its derivatives. These studies typically focus on antimicrobial, anticancer, and antitubercular activities.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

CompoundMIC (µM)Target Organisms
N-benzyl derivative 11.27Staphylococcus aureus
N-benzyl derivative 22.54Escherichia coli
N-benzyl derivative 32.60Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of this compound has also been explored, showing promising results against human colorectal carcinoma cell lines. The IC50 values for selected derivatives were:

CompoundIC50 (µM)Cancer Cell Line
Compound A5.85HCT116 (colorectal)
Compound B4.53HCT116 (colorectal)
Standard Drug9.99HCT116 (5-FU)

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have been reported to improve the efficiency and yield of these reactions .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Melanocortin Receptor Agonists

A study focused on developing orally available small molecule nonpeptide MC1R agonists derived from this compound showed significant agonistic activity and metabolic stability, indicating potential for clinical applications in skin-related therapies .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated a series of derivatives against Mycobacterium tuberculosis, demonstrating effective inhibition of critical mycobacterial enzymes, which positions these compounds as potential candidates for tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and enhances its binding affinity compared to other similar compounds .

Biological Activity

N-benzyl-1-(1H-imidazol-2-yl)ethanamine, also referred to as 2-(1-benzyl-1H-imidazol-4-yl)ethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2, with a molecular weight of 198.26 g/mol. The compound features a benzyl group attached to an imidazole ring, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through interaction with various molecular targets, including:

  • Receptors : It has been shown to act as an agonist for the melanocortin 1 receptor (MC1R), which plays a crucial role in skin pigmentation and anti-inflammatory responses .
  • Enzymes : The compound can modulate enzyme activity, impacting biochemical pathways related to histamine regulation and inflammatory processes.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial and antifungal properties. Studies have indicated its effectiveness against various Gram-positive and Gram-negative bacteria .
Activity Type Effectiveness
AntimicrobialEffective against S. aureus and E. coli
AntifungalActive against various fungal strains
  • Anti-inflammatory Properties : Its ability to modulate MC1R suggests potential applications in treating inflammatory conditions .

Case Study 1: MC1R Agonism

A study focused on the discovery of N-benzyl-1-(1H-imidazol-2-yl)amide derivatives highlighted their significant agonistic activity at the MC1R. The findings indicated that these derivatives could serve as potential treatments for conditions like erythropoietic protoporphyria (EPP), showcasing their therapeutic relevance in dermatological applications .

Case Study 2: Antimicrobial Efficacy

In another research effort, various derivatives of this compound were synthesized and tested for antimicrobial activity. The results revealed that certain derivatives exhibited enhanced efficacy against bacterial strains compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Research Findings

Recent studies have explored the synthesis and evaluation of N-benzylated imidazole derivatives for their biological activities:

  • Antioxidant Activity : Some derivatives showed promising antioxidant properties, with significant DPPH scavenging activity, suggesting potential applications in oxidative stress-related disorders .
  • Antiparasitic Activity : Research has also indicated that certain modifications to the imidazole structure can enhance antiparasitic activities against Taenia crassiceps models, further expanding the therapeutic scope of these compounds .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-1-(1H-imidazol-2-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14)

InChI Key

WZKUWQXJNOPQCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.